5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
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Overview
Description
Scientific Research Applications
5-Substituted 2,4-diaminopyrimidine derivatives, including those with a methyl group at the 5 position, have been shown to inhibit retrovirus replication in cell culture. Specifically, a 5-methyl derivative demonstrated strong inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, it also exhibited cytostatic properties to CEM cell cultures (Hocková et al., 2003).
A novel route to 5-(p-hydroxybenzyl)pyrimidines, involving phenolic Mannich bases and pyrimidines with at least two activating groups, has been developed. This method has been used to prepare broad-spectrum antibacterial agents like trimethoprim, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol (Roth et al., 1980).
The synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was explored as a potential antimalarial agent. However, the synthesized material showed no significant antimalarial activity (Hung & Werbel, 1984).
Investigations into the synthesis of new trimethoprim derivatives for antibacterial applications have been conducted. A new route involving the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium was developed, producing several new ortho-substituted derivatives (Stuart et al., 1983).
In another study, a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines exhibited high in vitro antibacterial activity against certain anaerobic organisms, such as Bacteroides species and Fusobacterium, comparable to the control, metronidazole (Roth et al., 1989).
Mechanism of Action
Target of Action
The primary target of 5-(5-Methyl-2-Propan-2-ylphenoxy)pyrimidine-2,4-diamine, also known as TC-P 262, is the P2X3 receptor . The P2X3 receptor is a type of purinergic receptor for ATP that plays a significant role in pain perception, inflammation, and possibly also in taste perception .
Mode of Action
TC-P 262 acts as a potent inhibitor of the P2X3 receptor . It binds to the P2X3 receptor, thereby inhibiting its function . This inhibition can help in the management of conditions like rheumatoid arthritis, cough, and pain .
Result of Action
By inhibiting the P2X3 receptor, TC-P 262 can potentially alleviate symptoms associated with conditions like rheumatoid arthritis, cough, and pain . The exact molecular and cellular effects of TC-P 262’s action will depend on the specific context in which it is used.
properties
IUPAC Name |
5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSAPLZNJXYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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